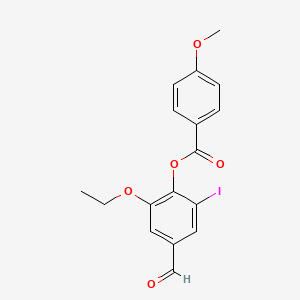

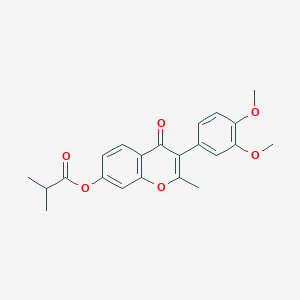

![molecular formula C28H24ClN5O3 B2486920 2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(3-phenylpropyl)acetamide CAS No. 1032001-32-3](/img/structure/B2486920.png)

2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(3-phenylpropyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of chemicals that often undergo synthesis for various pharmacological evaluations, including antimicrobial and anticancer activities. These compounds generally include heterocyclic rings such as 1,3,4-oxadiazoles, known for their potential biological activities.

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of intermediate substances with specific reagents. For instance, derivatives of 1,3,4-oxadiazol-2-ylthio)-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides can be synthesized from a common intermediate like 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, reacting with 5-aryl-1,3,4-oxadiazole-2-thione or suitable 1H-benzo[d]imidazole-2-thiols (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Applications De Recherche Scientifique

Antibacterial Applications

A significant body of research on derivatives closely related to the target compound has been conducted to explore their potential as antibacterial agents. Studies have shown that these derivatives exhibit significant antibacterial activity, offering a promising avenue for the development of new antibacterial drugs. For instance, derivatives of 1,3,4-oxadiazolyl-1,8-naphthyridines have been synthesized and found to possess considerable antibacterial effectiveness, suggesting their utility in combating bacterial infections (Ramalingam, Kundenapally, Ramesh, Domala, & Sreenivasulu, 2019).

Synthetic Methodologies

The synthesis of these derivatives involves innovative methodologies, including microwave irradiation and chloramine-T mediated synthesis, which are notable for their efficiency and the high purity of the obtained products. Microwave-assisted synthesis, for example, has been employed to create 1,3,4-oxadiazolyl 1,8-naphthyridines under solvent-free conditions, providing a rapid and environmentally friendly alternative to traditional synthesis methods (Mogilaiah, K., Swamy, T., Chandra, A., & Srivani, N., 2009).

Structural and QSAR Studies

Research has also extended into the structural analysis and Quantitative Structure-Activity Relationship (QSAR) studies of these compounds. Such studies are crucial for understanding the molecular basis of the antibacterial activity and for guiding the design of more potent derivatives. For instance, NMR studies have been conducted on novel 1,3,4-oxadiazole derivatives, providing valuable insights into their molecular configurations and the relationship between structure and activity (Li Ying-jun, 2012).

Mécanisme D'action

Oxadiazoles

This compound contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound. Oxadiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects .

Naphthyridines

The compound also contains a 1,8-naphthyridine moiety. Naphthyridines and their derivatives have been reported to possess various biological activities, including antibacterial, antiviral, and anticancer activities .

Chlorophenyl groups

The presence of a 4-chlorophenyl group could potentially enhance the lipophilicity of the compound, which might influence its pharmacokinetic properties .

Acetamide group

The compound contains an acetamide group, which could potentially be involved in hydrogen bonding with biological targets, influencing its mode of action .

Propriétés

IUPAC Name |

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(3-phenylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24ClN5O3/c1-18-9-14-22-25(36)23(28-32-26(33-37-28)20-10-12-21(29)13-11-20)16-34(27(22)31-18)17-24(35)30-15-5-8-19-6-3-2-4-7-19/h2-4,6-7,9-14,16H,5,8,15,17H2,1H3,(H,30,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKWPCARHWEQAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCCCC3=CC=CC=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-pyridin-3-ylacetamide](/img/structure/B2486837.png)

![N-[2-(4-chlorophenyl)ethyl]-4-[(4-oxothieno[3,2-d]triazin-3-yl)methyl]benzamide](/img/structure/B2486842.png)

![N-(4-bromophenyl)-3-[(2,6-dichlorobenzyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B2486845.png)

![2-Methoxy-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2486850.png)

![2-(2-(benzylthio)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2486853.png)

![3-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2486854.png)

![(Z)-ethyl 2-(2-((5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2486855.png)

![(E)-2-amino-1-((2-hydroxybenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2486859.png)